molecular formula C10H8FN B8798433 2-Cyclopropyl-4-fluorobenzonitrile

2-Cyclopropyl-4-fluorobenzonitrile

Cat. No. B8798433
M. Wt: 161.18 g/mol
InChI Key: HOANGMGESYNGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834030B2

Procedure details

500 mg commercially available 2-Bromo-4-fluorobenzonitrile, 70 mg tricyclohexylphosphine, 2.04 g tri potassium phosphate mono hydrate and 278 mg cyclopropylboronic acid placed in a reaction vessel and 11 ml toluene were added. The mixture was degassed with argon, then 561 mg palladium(II)acetate were added and the reaction mixture stirred at 100° C. for 1.5 hours. To the cooled reaction mixture was added 30 ml water and the mixture was extracted five times with portions of 30 ml ethyl acetate. The combined organic layers were dried over MgSO4, the solvent removed in vacuo and the resulting residue purified on silica gel with the eluent heptane=>n-heptane:ethyl acetate=5:1 to obtain 310 mg 2-Cyclopropyl-4-fluoro-benzonitrile as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1(P([CH:24]2[CH2:29][CH2:28]CCC2)C2CCCCC2)CCCCC1.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(B(O)O)CC1>O.C1(C)C=CC=CC=1>[CH:28]1([C:2]2[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=2[C:4]#[N:5])[CH2:29][CH2:24]1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=C1)F
Name
Quantity
70 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
2.04 g
Type
reactant
Smiles
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
278 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 100° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with argon
ADDITION
Type
ADDITION
Details
561 mg palladium(II)acetate were added
CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted five times with portions of 30 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue purified on silica gel with the eluent heptane=>n-heptane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CC1)C1=C(C#N)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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